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Chemical Profile of Fluorosalan

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fluorosalan

CAS No.: 4776-06-1

Cat. No.: S569725

Fluoroesalan, also known as Flusalan or Fluorophene, is identified by the following chemical characteristics

[1]:

IUPAC Name: 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]lbenzamide

Molecular Formula: C14HsBr2FsNO:2
Molecular Weight: 439.02 g/mol
Canonical SMILES: C1=CC(=CC(=C1)NC(=0)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Proposed Synthetic Route

The synthesis of Fluoresalan can be logically approached as a two-step sequence involving a salicylic acid

derivative and a substituted aniline. The following diagram outlines this proposed pathway.
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Detailed Application Notes & Experimental Protocol
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Step 1: Activation of 3,5-Dibromosalicylic Acid

Objective: To convert the carboxylic acid into a more reactive species for amide bond formation.

Materials:

3,5-Dibromosalicylic acid (1.0 equiv, 324.9 g/mol)

Thionyl chloride (SOCIz, 1.2 equiv) or other coupling agents like Oxalyl Chloride.
Anhydrous N,N-Dimethylformamide (DMF, catalytic ~0.1 equiv)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

¢ In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), charge 3,5-dibromosalicylic
acid (e.g., 32.5 g, 0.10 mol).

e Add anhydrous DCM (300 mL) and a catalytic amount of DMF (approx. 0.4 mL).

e Cool the mixture to 0°C in an ice-water bath.

¢ Slowly add thionyl chloride (8.7 mL, 1.2 equiv, 0.12 mol) dropwise over 30 minutes, ensuring the
temperature remains below 10°C.

e After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat to
gentle reflux (40-45°C) for 3-4 hours.

e Monitor reaction completion by thin-layer chromatography (TLC) or FT-IR (disappearance of the
broad O-H stretch and C=0 stretch of the acid).

e Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl
chloride and solvent, yielding the crude acid chloride as a solid. This intermediate can be used
directly in the next step without further purification.

Step 2: Amide Coupling with 3-(Trifluoromethyl)aniline

Objective: To form the amide bond, constructing the final Flueresalan molecule.

Materials:

e Crude 3,5-dibromosalicylic acid chloride (from Step 1, 1.0 equiv)
e 3-(Trifluoromethyl)aniline (1.1 equiv, 161.1 g/mol)

e Base: Triethylamine (TEA, 2.5 equiv) or Pyridine

e Anhydrous DCM or THF

Procedure;
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¢ Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM (300 mL).

e Cool the solution to 0°C.

¢ |n a separate vessel, dissolve 3-(trifluoromethyl)aniline (17.7 g, 0.11 mol) and triethylamine (27.8 mL,
0.20 mol) in anhydrous DCM (100 mL).

e Add the aniline/base solution dropwise to the stirred acid chloride solution at 0°C over 45 minutes.

e After addition, let the reaction warm to room temperature and stir for 12-16 hours (overnight).

e Monitor the reaction by TLC or LC-MS for completion.

Work-up, Purification, and Analysis

Work-up:

e Quench the reaction by carefully adding 1M aqueous HCI (200 mL) with stirring.

e Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

e Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (200
mL) and brine (200 mL).

e Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate
under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system like ethanol/water or
ethyl acetate/hexane. Alternatively, use column chromatography on silica gel (eluting with a gradient of 10-

30% ethyl acetate in hexane) to obtain high-purity Flueresalan.

Analysis and Characterization: The final product should be characterized to confirm its identity and purity.

The table below summarizes the expected data [1].

Table 1: Expected Analytical Data for Synthesized Fluorosalan

Analysis Method Expected Result /| Data

Melting Point Sharp range, expected >150°C (literature value to be confirmed)
HPLC Purity > 99% (optimally)

'H NMR Spectrum consistent with the structure of Fluorosalan

LC-MS (ESI+) m/z 437.9 [M+H]* for C1aHsBr2FsNO:2
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Critical Safety and Environmental Notes

¢ Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety
goggles, chemical-resistant gloves (e.qg., nitrile), and work in a fume hood.

¢ Reactivity Hazards: Thionyl chloride reacts violently with water, releasing toxic and corrosive
gases (HCl and SO2). All glassware must be dry, and the reaction must be set up under an inert

atmosphere.

e Chemical Hazards: 3-(Trifluoromethyl)aniline and triethylamine are toxic and corrosive. DCM is a

suspected carcinogen and harmful if inhaled.
e Waste Disposal: All hazardous waste, including solvents and reaction quenches, must be disposed

of according to local institutional regulations.

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Problem Potential Cause Solution
Low yield in Incomplete acid chloride  Ensure reagents are anhydrous; increase reaction time or
Step 1 formation temperature slightly.
Low yield in Hydrolysis of acid Ensure all solvents and apparatus are dry; maintain low
Step 2 chloride temperature during coupling.
Impure final Incomplete purification Optimize recrystallization solvent system or column
product chromatography gradient.

Conclusion

This document provides a theoretically sound, detailed protocol for the synthesis of Fluoresalan, derived

from its confirmed chemical structure. The proposed two-step route via an acid chloride intermediate is a

standard and robust approach in organic synthesis for constructing such molecules. Researchers are advised

to conduct small-scale trial runs to optimize reaction conditions before scaling up.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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